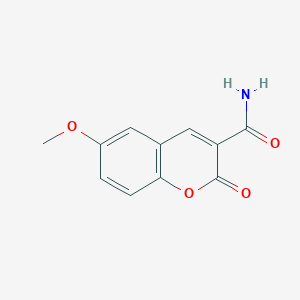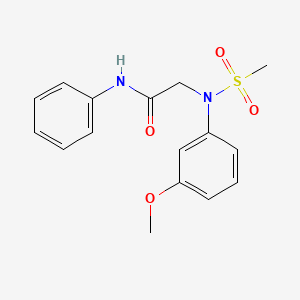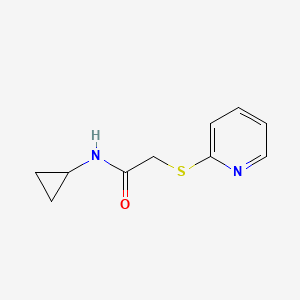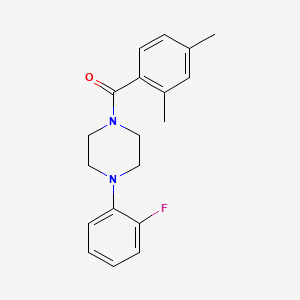
6-methoxy-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
6-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.05315777 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis
The structural properties of related chromene compounds have been extensively studied. For example, the synthesis and crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including a polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have been analyzed (Reis et al., 2013). These studies are vital for understanding the molecular interactions and potential applications of such compounds in various fields.
Fluorescent Probes
Chromene derivatives, including those similar to 6-methoxy-2-oxo-2H-chromene-3-carboxamide, have been proposed as novel fluorescent probes. A study by Bekhradnia et al. (2016) reported an efficient method for preparing nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors, specifically for detecting Cu(2+) ions in aqueous solutions (Bekhradnia et al., 2016).
Fluorescence Properties
The fluorescence properties of chromene-based compounds have been a subject of interest. For instance, Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids and investigated their fluorescence properties in both ethanol solution and solid state, highlighting the potential for various applications, including as fluorescent markers (Shi et al., 2017).
Antibacterial and Antifungal Properties
A variety of chromene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For example, Mahesh et al. (2022) synthesized new oxadiazole derivatives containing the 2H-chromen-2-one moiety and assessed their potential as antimicrobial agents (Mahesh et al., 2022).
G Protein-Coupled Receptor Studies
Chromene compounds have also been used in the study of G protein-coupled receptors (GPCRs). Thimm et al. (2013) synthesized a tritium-labeled 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid to study the orphan GPCR GPR35, demonstrating its potential in receptor-ligand interaction studies (Thimm et al., 2013).
Electronic Properties
Studies have also focused on the electronic properties of chromene derivatives. Evecen and Tanak (2016) conducted quantum chemical studies on (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, exploring its molecular structure, spectroscopic, and electronic properties, which are crucial for understanding its potential applications in electronic devices and materials science (Evecen & Tanak, 2016).
Photoluminescence Materials
Chromene derivatives have also been explored for their photoluminescence properties. Shi and Zhang (2020) synthesized water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates, demonstrating their strong photoluminescence and potential application in detecting Fe3+ ions (Shi & Zhang, 2020).
Propiedades
IUPAC Name |
6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEQGHGXZZFVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)


![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)

